N-(4-methylphenyl)-7-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide
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Overview
Description
N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a carboxamide group and a 4-methylphenyl substituent.
Preparation Methods
The synthesis of N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1. These enzymes are targets for treating diseases like cancer, cardiovascular disorders, and type 2 diabetes.
Biological Research: The compound exhibits biological activities such as antimicrobial and antiviral properties.
Material Sciences: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can lead to the suppression of signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar compounds to N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and PHD-1 inhibitors.
Triazolo[4,3-a]pyrazine: Studied for its antibacterial properties.
N-(4-METHYLPHENYL)-7-OXO-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-5-CARBOXAMIDE stands out due to its unique structure and specific biological activities, making it a valuable compound in medicinal and biological research.
Properties
Molecular Formula |
C13H13N5O2 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-(4-methylphenyl)-7-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)15-12(20)10-6-11(19)16-13-17-14-7-18(10)13/h2-5,7,10H,6H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
KSYPNTQQWJUKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=NN=CN23 |
Origin of Product |
United States |
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